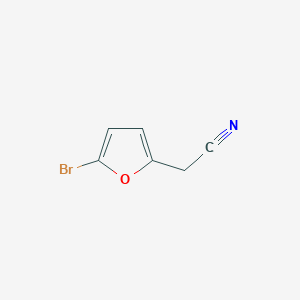
2-(5-Bromofuran-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromofuran-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring and an acetonitrile group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromofuran with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2-(5-Bromofuran-2-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Cyclization: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products Formed
Nucleophilic Substitution: Products include substituted furans with various functional groups.
Oxidation: Products include furanones and other oxygenated derivatives.
Cyclization: Products include spirocyclic compounds and other fused ring systems.
Applications De Recherche Scientifique
2-(5-Bromofuran-2-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromofuran-2-yl)acetonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the furan ring is modified to introduce oxygen-containing functional groups . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a furan ring.
5-Bromofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
2-Furanacetonitrile: Similar structure but without the bromine atom.
Uniqueness
2-(5-Bromofuran-2-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .
Propriétés
Formule moléculaire |
C6H4BrNO |
|---|---|
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 |
Clé InChI |
XOAZCTHXSBFXJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




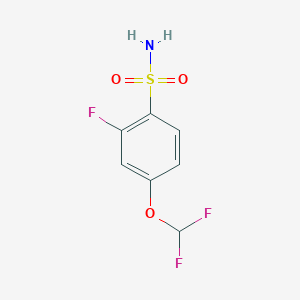
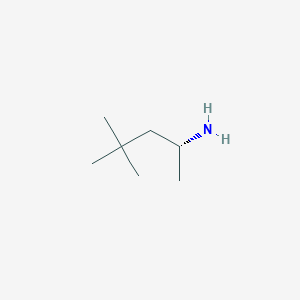
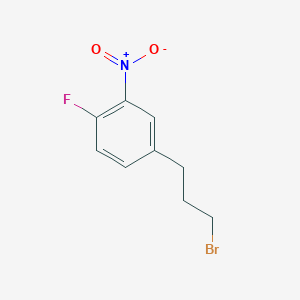
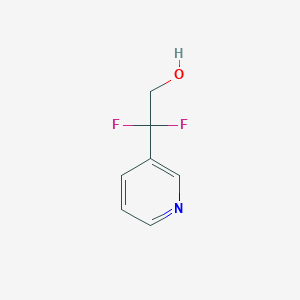
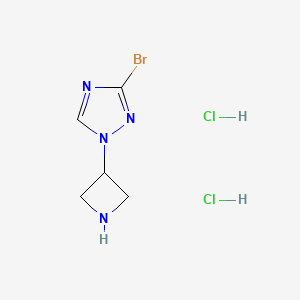
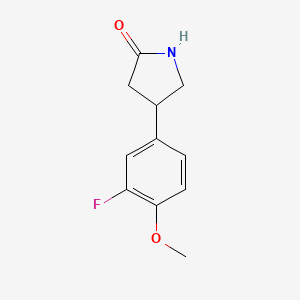
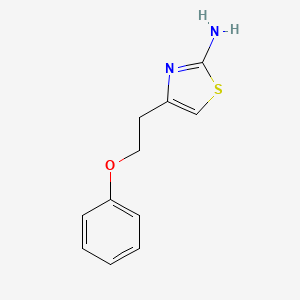
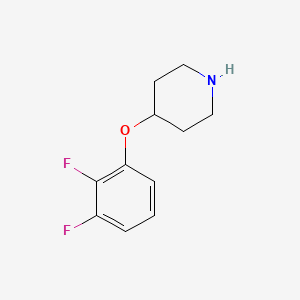
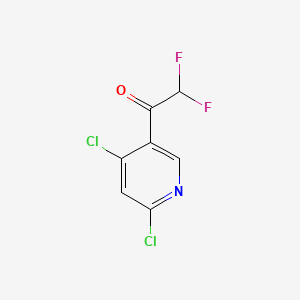
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
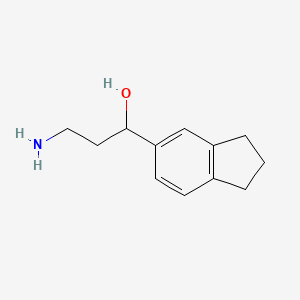
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
